3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-8-azabicyclo[321]oct-2-enehydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the 4-ethylphenyl group. Common synthetic routes include:
Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the azabicyclo[3.2.1]octane core.
Substitution Reactions: Introduction of the 4-ethylphenyl group can be achieved through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[3.2.1]octanes: These compounds have a similar core structure but may have different substituents.
Uniqueness
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride is unique due to the presence of the 4-ethylphenyl group and the specific arrangement of atoms in the azabicyclo[3.2.1]octane core. This unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20ClN |
---|---|
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride |
InChI |
InChI=1S/C15H19N.ClH/c1-2-11-3-5-12(6-4-11)13-9-14-7-8-15(10-13)16-14;/h3-6,9,14-16H,2,7-8,10H2,1H3;1H |
InChI-Schlüssel |
QZIXANJCJQELDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC3CCC(C2)N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.